molecular formula C32H51N3O12 B12382017 SCO-PEG7-Maleimide

SCO-PEG7-Maleimide

Cat. No.: B12382017
M. Wt: 669.8 g/mol
InChI Key: MIDSHULJTGTIFC-UHFFFAOYSA-N
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Description

SCO-PEG7-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCO-PEG7-Maleimide involves the conjugation of a maleimide group to a polyethylene glycol chain. The maleimide group is known for its reactivity with thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous media, to ensure the stability of the maleimide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the maleimide group and the polyethylene glycol chain. The product is then purified and characterized to ensure its suitability for use in scientific research and drug delivery applications .

Chemical Reactions Analysis

Types of Reactions

SCO-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This reaction is highly specific and occurs under mild conditions, typically at a pH between 6.5 and 7.5 .

Common Reagents and Conditions

The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine or glutathione. The reaction conditions are generally mild, with the reaction mixture maintained at a neutral pH to ensure the stability of the maleimide group .

Major Products

The major products formed from reactions involving this compound are thioether-linked conjugates. These products are stable and can be used in various applications, including drug delivery and bioconjugation .

Mechanism of Action

The mechanism of action of SCO-PEG7-Maleimide involves the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with sulfhydryl groups, resulting in the formation of a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCO-PEG7-Maleimide is unique due to its three polyethylene glycol units, which provide increased solubility and flexibility compared to compounds with fewer polyethylene glycol units. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .

Properties

Molecular Formula

C32H51N3O12

Molecular Weight

669.8 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C32H51N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h8-9,28H,1-4,6,10-27H2,(H,33,36)(H,34,39)

InChI Key

MIDSHULJTGTIFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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